

# Reproducibility of XL765 Experimental Results: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: XL765

Cat. No.: B1193789

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for **XL765** (Voxtalisisb, SAR245409), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The objective is to offer a clear perspective on the reproducibility of its reported effects by presenting quantitative data from various preclinical studies and detailing the experimental protocols necessary to replicate these findings. This guide also includes comparisons with other well-characterized PI3K/mTOR pathway inhibitors.

## Executive Summary

**XL765** is a potent, orally bioavailable small molecule that targets all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ) and mTOR (mTORC1 and mTORC2).<sup>[1][2]</sup> Activation of the PI3K/mTOR pathway is a frequent event in human cancers, promoting cell proliferation, survival, and resistance to therapy.<sup>[3][4]</sup> **XL765** has been shown to inhibit this pathway, leading to reduced cell viability, induction of apoptosis, and tumor growth inhibition in a variety of preclinical cancer models.<sup>[3][5][6]</sup> This guide summarizes the key experimental data supporting these claims and provides the necessary methodological details to assess their reproducibility.

## Data Presentation

### Biochemical and Cellular Assay Data

The following tables summarize the in vitro inhibitory activity of **XL765** and comparable agents against key components of the PI3K/mTOR pathway and their effects on cancer cell lines.

Table 1: Biochemical Inhibitory Activity of **XL765** and Alternative PI3K/mTOR Inhibitors

Compound	Target	IC50 / Ki (nM)	Reference
XL765	PI3K $\alpha$ (p110 $\alpha$ )	39	<a href="#">[1]</a>
PI3K $\beta$ (p110 $\beta$ )	113	<a href="#">[1]</a>	
PI3K $\gamma$ (p110 $\gamma$ )	9	<a href="#">[1]</a>	
PI3K $\delta$ (p110 $\delta$ )	43	<a href="#">[1]</a>	
mTOR	157	<a href="#">[1]</a>	
DNA-PK	150	<a href="#">[1]</a>	
BEZ235 (Dactolisib)	PI3K $\alpha$ (p110 $\alpha$ )	4	<a href="#">[7]</a>
PI3K $\beta$ (p110 $\beta$ )	75	<a href="#">[7]</a>	
PI3K $\gamma$ (p110 $\gamma$ )	5	<a href="#">[7]</a>	
PI3K $\delta$ (p110 $\delta$ )	7	<a href="#">[7]</a>	
mTOR	20.7	<a href="#">[7]</a>	
GDC-0980 (Apitolisib)	PI3K $\alpha$ (p110 $\alpha$ )	5	<a href="#">[8]</a>
PI3K $\beta$ (p110 $\beta$ )	27	<a href="#">[8]</a>	
PI3K $\gamma$ (p110 $\gamma$ )	14	<a href="#">[8]</a>	
PI3K $\delta$ (p110 $\delta$ )	7	<a href="#">[8]</a>	
mTOR	17 (Ki)	<a href="#">[8]</a>	
PIK-90	PI3K $\alpha$ (p110 $\alpha$ )	11	<a href="#">[9]</a>
PI3K $\gamma$ (p110 $\gamma$ )	18	<a href="#">[9]</a>	
PI3K $\delta$ (p110 $\delta$ )	58	<a href="#">[9]</a>	
XL147	PI3K $\alpha$ , $\beta$ , $\gamma$ , $\delta$	>15,000	<a href="#">[1]</a>

Table 2: Cellular Proliferation IC50 Values of **XL765** and Alternatives in Cancer Cell Lines

Cell Line	Cancer Type	XL765 IC50 (μM)	BEZ235 IC50 (μM)	GDC-0980 IC50 (μM)	Reference
K562	Chronic Myelogenous Leukemia	Not Reported	0.37	Not Reported	<a href="#">[10]</a>
KBM7R	Chronic Myelogenous Leukemia	Not Reported	0.43	Not Reported	<a href="#">[10]</a>
MOLM-13	Acute Myeloid Leukemia	Not Reported	Not Reported	0.346	<a href="#">[11]</a>
MV4;11	Acute Myeloid Leukemia	Not Reported	Not Reported	0.199	<a href="#">[11]</a>
KOPN8	Acute Lymphoblastic Leukemia	Not Reported	Not Reported	0.532	<a href="#">[11]</a>
SEM	Acute Lymphoblastic Leukemia	Not Reported	Not Reported	0.720	<a href="#">[11]</a>
TIB-202	Acute Myeloid Leukemia	Not Reported	Not Reported	0.848	<a href="#">[11]</a>
A172	Glioblastoma	~5 (48h)	Not Reported	Not Reported	<a href="#">[6]</a>
U87MG	Glioblastoma	~7.5 (48h)	Not Reported	Not Reported	<a href="#">[6]</a>
T98G	Glioblastoma	~10 (48h)	Not Reported	Not Reported	<a href="#">[6]</a>
Unstimulated CLL cells	Chronic Lymphocytic Leukemia	0.86	Not Reported	Not Reported	<a href="#">[12]</a>

Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). Please refer to the cited literature for specific experimental details.

## In Vivo Experimental Data

Table 3: In Vivo Efficacy of **XL765** in Xenograft Models

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (TGI) / Outcome	Reference
BxPC-3	Pancreatic Cancer	XL765 (30 mg/kg) + Chloroquine (50 mg/kg)	Significant inhibition of xenograft growth	[1]
GBM39-luc	Glioblastoma	XL765 (oral administration)	>12-fold reduction in median tumor bioluminescence; improved median survival	[1]
GBM39-luc	Glioblastoma	XL765 + Temozolomide (TMZ)	140-fold reduction in median bioluminescence; trend toward improved survival vs. TMZ alone	[1]
A172	Glioblastoma	XL765 (100 mg/kg every 2 days)	Suppressed tumor growth, comparable to TMZ single treatment	[6]
A172	Glioblastoma	XL765 + TMZ	Dramatically more suppression of tumor growth compared to single agents	[6]

## Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

### Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of **XL765** that inhibits cell growth by 50% (IC<sub>50</sub>).

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **Compound Treatment:** Prepare serial dilutions of **XL765** and other inhibitors in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C.
- **MTT Addition:** Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[\[13\]](#)
- **Formazan Formation:** Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- **Solubilization:** Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[\[14\]](#)
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> values using a dose-response curve fitting software.

### Western Blot Analysis of Phosphorylated Proteins

Objective: To assess the effect of **XL765** on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway, such as Akt and S6 Kinase.

Protocol:

- Cell Treatment and Lysis: Plate cells and treat with **XL765** at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
- SDS-PAGE: Separate the protein samples on a 4-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[\[15\]](#)[\[16\]](#)
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt Ser473, p-S6K Thr389) and total proteins overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

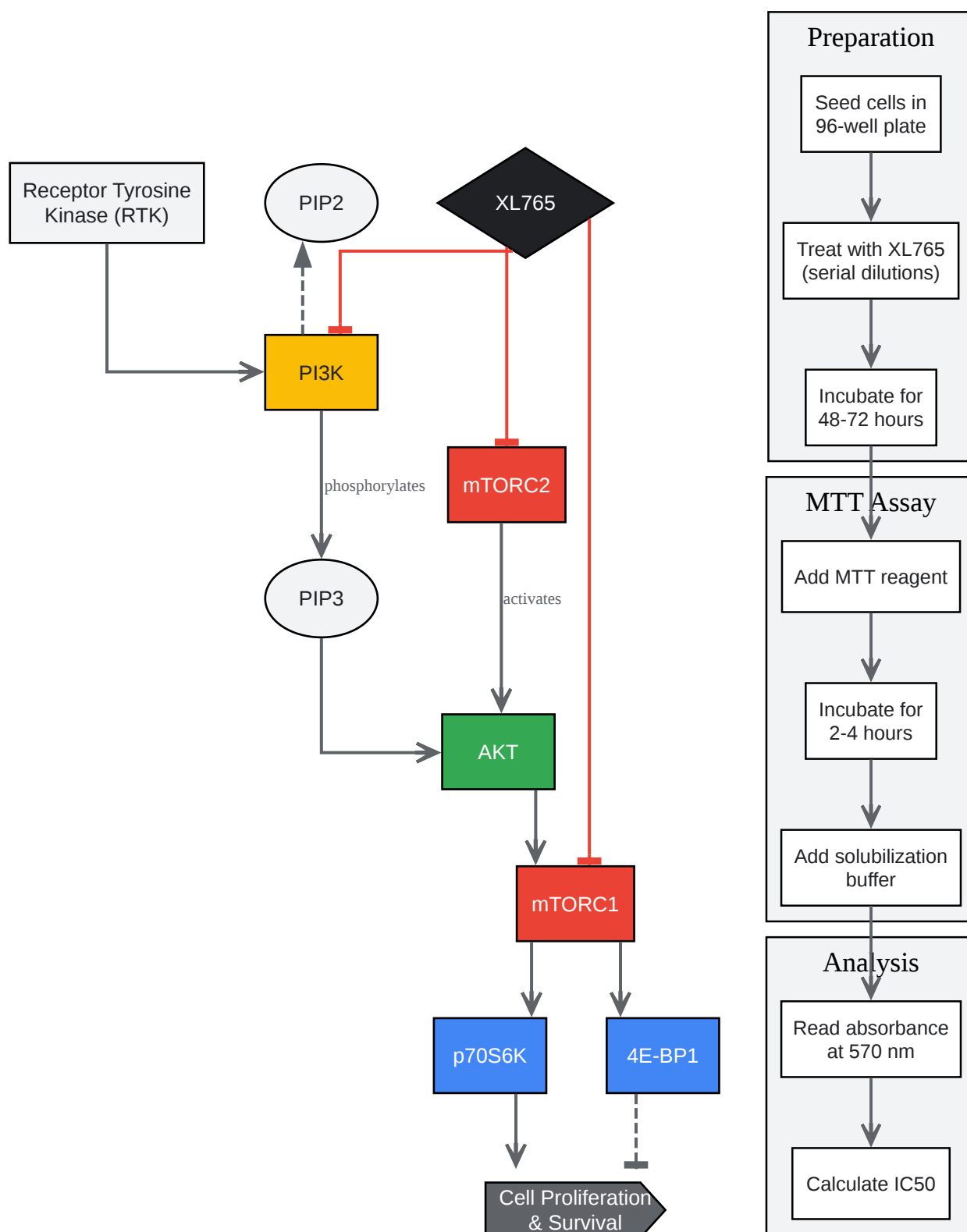
Objective: To quantify the percentage of apoptotic cells induced by **XL765** treatment.

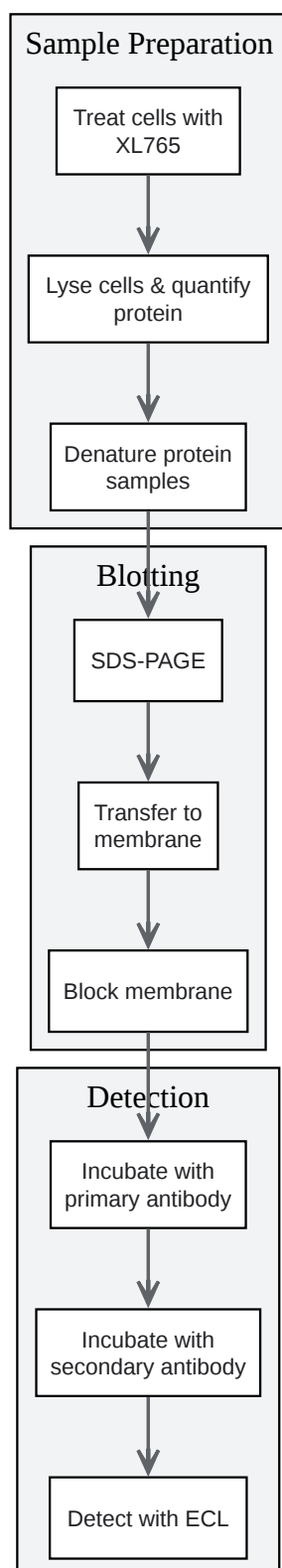
Protocol:

- Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of **XL765** for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
- Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Staining: Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube and add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of Propidium Iodide (PI) staining solution.[\[17\]](#)[\[18\]](#)
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400  $\mu$ L of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[\[19\]](#)[\[20\]](#) Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

## Mandatory Visualization Signaling Pathway Diagram







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Dual PI3K/mTOR Inhibitor, XL765, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/mTOR Pathways with GDC-0980 in Pediatric Leukemia: Impact on Abnormal FLT-3 Activity and Cooperation with Intracellular Signaling Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voxelalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-technique.com]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- To cite this document: BenchChem. [Reproducibility of XL765 Experimental Results: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193789#reproducibility-of-xl765-experimental-results]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)